HOCPCA

GHB receptor Binding affinity Radioligand binding

HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid) is the definitive pharmacological tool for isolating GHB high-affinity binding site-mediated effects without GABAergic confounding. Unlike GHB, it shows no measurable affinity for GABAA or GABAB receptors (IC50 >1 mM) and exhibits 27- to 39-fold greater affinity for the high-affinity GHB binding site (Kd=73.8 nM). Its active MCT1-mediated brain uptake ensures consistent CNS exposure for in vivo studies. [3H]HOCPCA delivers superior signal-to-noise ratios versus [3H]NCS-382 for quantitative autoradiographic mapping of low-abundance binding sites. Essential for target localization, developmental neurobiology, and PK/PD modeling where clean pharmacological isolation is non-negotiable.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 867178-11-8
Cat. No. B1673325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHOCPCA
CAS867178-11-8
Synonyms3-hydroxycyclopent-1-enecarboxylic acid
HOCPCA
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC(=CC1O)C(=O)O
InChIInChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h3,5,7H,1-2H2,(H,8,9)
InChIKeyVKJGQKRRULDFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HOCPCA (CAS 867178-11-8): A High-Affinity, Brain-Penetrant GHB Analog for Selective Targeting of CNS Binding Sites


HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid) is a conformationally restricted cyclic analog of gamma-hydroxybutyrate (GHB) [1]. It was developed to address the pharmacological limitations of GHB, which engages multiple central nervous system (CNS) targets, including GABAB receptors and distinct high-affinity binding sites [2]. HOCPCA exhibits high affinity and selectivity for the GHB high-affinity binding site, with significantly reduced off-target activity at GABAA and GABAB receptors [3]. The compound demonstrates active brain uptake via the monocarboxylate transporter subtype 1 (MCT1), a critical feature for in vivo CNS applications [4].

Why HOCPCA Cannot Be Substituted by GHB or Other In-Class Ligands in Quantitative CNS Studies


Substitution of HOCPCA with GHB or alternative GHB analogs in research applications is contraindicated by critical differences in target engagement and experimental utility. GHB exhibits significant promiscuity, activating GABAB receptors at pharmacologically relevant concentrations, which confounds the interpretation of results attributed to high-affinity GHB binding sites [1]. In contrast, HOCPCA demonstrates a marked selectivity profile, lacking measurable affinity for GABAA or GABAB receptors (IC50 > 1 mM) [2]. Furthermore, commonly used radioligands such as [3H]NCS-382 display inferior sensitivity and higher non-specific binding in autoradiographic quantification compared to [3H]HOCPCA, leading to reduced signal-to-noise ratios and impaired detection of low-abundance binding sites [3]. These fundamental differences in selectivity and experimental performance render HOCPCA a non-fungible tool for dissecting GHB-associated neuropharmacology.

Quantitative Evidence for the Differentiated Selection of HOCPCA Over GHB and Alternative GHB Ligands


Superior Affinity for GHB High-Affinity Binding Sites Compared to GHB

HOCPCA demonstrates substantially higher affinity for the GHB high-affinity binding site than the endogenous ligand GHB. In competition binding assays using [3H]NCS-382 in rat brain homogenates, (RS)-HOCPCA exhibited an affinity 27 times greater than GHB [1]. The stereoisomer (R)-HOCPCA displayed even higher affinity, showing a 39-fold increase over GHB [2].

GHB receptor Binding affinity Radioligand binding Neuropharmacology

Marked Selectivity Over GABAA and GABAB Receptors Compared to GHB

Unlike GHB, which acts as a weak agonist at GABAB receptors, HOCPCA exhibits no measurable affinity for either GABAA or GABAB receptors at concentrations up to 1 mM. This selectivity is quantitatively defined by an IC50 value greater than 1 mM for both receptor subtypes [1]. This contrasts sharply with GHB, which demonstrates functional activity at GABAB receptors at micromolar concentrations [2].

Receptor selectivity GABAB GABAA Off-target activity GHB receptor

Superior Sensitivity in Autoradiography Compared to [3H]NCS-382

[3H]HOCPCA provides markedly improved sensitivity and signal-to-noise characteristics in autoradiographic imaging of GHB high-affinity binding sites relative to the commonly used radioligand [3H]NCS-382. At pH 6.0, [3H]HOCPCA exhibits a dissociation constant (Kd) of 73.8 nM, compared to a Kd of 2312 nM at pH 7.4 [1]. This enhanced affinity at acidic pH, combined with lower non-specific binding, results in superior image quality and quantification accuracy, enabling detection of low-abundance binding sites at embryonic day 15 in mouse brain [1].

Autoradiography Radioligand binding GHB receptor Neuroimaging

Demonstrated MCT1-Mediated Brain Uptake In Vivo

HOCPCA penetrates the blood-brain barrier via active transport mediated predominantly by the monocarboxylate transporter subtype 1 (MCT1). In vivo studies in mice demonstrated that brain entry of HOCPCA (10 mg/kg s.c.) is inhibited in a dose-dependent manner by the MCT1 inhibitor AR-C141990, with an ID50 value of 4.6 mg/kg [1]. In vitro, HOCPCA acts as a substrate for both MCT1 and MCT2, with Km values in the low- to mid-millimolar range [1].

Blood-brain barrier Monocarboxylate transporter MCT1 Pharmacokinetics CNS penetration

Optimal Research and Industrial Applications for HOCPCA Based on Verified Quantitative Differentiation


Quantitative Autoradiography of GHB High-Affinity Binding Site Distribution and Density

The high affinity (Kd = 73.8 nM at pH 6.0) and low non-specific binding of [3H]HOCPCA make it the radioligand of choice for quantitative autoradiographic mapping of GHB high-affinity binding sites in rodent brain tissue [1]. Its superior sensitivity enables detection of low-abundance binding sites, including those in developing brain tissue (e.g., E15 mouse brain) that are not resolvable with [3H]NCS-382 [1]. This application is essential for target localization studies, developmental neurobiology, and characterization of GHB-related pathology.

Selective Pharmacological Dissection of GHB-Mediated Signaling Pathways

HOCPCA's lack of measurable affinity for GABAA and GABAB receptors (IC50 > 1 mM) [2] enables clean isolation of GHB high-affinity binding site-mediated effects without the confounding influence of GABAergic signaling. This selectivity is critical for in vitro and ex vivo studies aimed at elucidating the distinct molecular mechanisms downstream of GHB binding sites, particularly in neuronal cultures and brain slice preparations where GHB would otherwise activate multiple receptor systems.

In Vivo CNS Target Engagement and Pharmacokinetic Studies

The demonstrated MCT1-mediated brain uptake of HOCPCA (ID50 = 4.6 mg/kg for AR-C141990 inhibition) [3] qualifies the compound for in vivo CNS pharmacology studies in rodents. This includes target engagement assays, behavioral pharmacology experiments, and pharmacokinetic/pharmacodynamic (PK/PD) modeling where reliable brain exposure is required. The compound's active transport mechanism differentiates it from passive diffusion-limited analogs and ensures consistent CNS concentrations for reproducible experimental outcomes.

Radioligand Development and PET Tracer Studies

The successful synthesis of [3H]HOCPCA and [11C]HOCPCA [4] positions the compound as a foundational scaffold for developing next-generation PET tracers targeting GHB high-affinity binding sites. While [11C]HOCPCA itself showed limited brain uptake in pigs at tracer doses due to MCT1 saturation [5], the well-characterized MCT1 transport mechanism provides a clear pathway for structure-based optimization of future PET ligands. The compound serves as a critical reference standard and competitive binding control for novel tracer validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for HOCPCA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.